molecular formula C14H23BO5 B594778 2-(5-((Ethoxymethoxy)methyl)furan-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256359-26-8

2-(5-((Ethoxymethoxy)methyl)furan-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B594778
M. Wt: 282.143
InChI Key: UIOZLHCWRLKSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an ethoxymethoxy group and a tetramethyl-1,3,2-dioxaborolane group.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT . These techniques can provide detailed information about the compound’s structure and properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Furan derivatives can undergo a variety of reactions, including oxidation, reduction, and various types of coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT . These techniques can provide detailed information about the compound’s structure and properties.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : The synthesis of related boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, was described. These compounds were characterized using various techniques like FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses were also conducted (Huang et al., 2021).

  • Inhibitory Activity against Serine Proteases : Synthesis of derivatives such as 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes was reported. These compounds' inhibitory activity against serine proteases, including thrombin, was measured (Spencer et al., 2002).

  • Development of Novel Biobased Polyesters : The compound was utilized in the enzymatic synthesis of biobased furan polyesters. These polyesters, derived from 2,5-bis(hydroxymethyl)furan, demonstrated notable physical properties, showcasing its potential in biobased material development (Jiang et al., 2014).

  • Application in Synthesis of Silicon-Based Drugs and Odorants : A study highlighted the use of a related compound, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, as a building block for synthesizing biologically active derivatives. This demonstrated its potential in the synthesis of silicon-based drugs and odorants (Büttner et al., 2007).

  • Chemical Switch in Maillard Reaction Products : The compound was involved in studies exploring the formation of colored Maillard reaction products from hexoses and amino acids. This highlighted its role in understanding complex chemical reactions in food science and related fields (Hofmann, 1998).

  • Synthesis and Optical Properties for H2O2 Detection : A derivative of the compound was used in the synthesis of a new 4-substituted pyrene for the detection of hydrogen peroxide (H2O2) in living cells. This application emphasizes its potential in biological and chemical sensing technologies (Nie et al., 2020).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if the compound has potential uses in the pharmaceutical industry, future research might focus on exploring these applications and optimizing the compound’s properties for these uses .

properties

IUPAC Name

2-[5-(ethoxymethoxymethyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO5/c1-6-16-10-17-9-11-7-8-12(18-11)15-19-13(2,3)14(4,5)20-15/h7-8H,6,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOZLHCWRLKSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)COCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682248
Record name 2-{5-[(Ethoxymethoxy)methyl]furan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((Ethoxymethoxy)methyl)furan-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1256359-26-8
Record name 2-{5-[(Ethoxymethoxy)methyl]furan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
M Yu, Y Long, Y Yang, M Li, T Teo, B Noll… - European Journal of …, 2021 - Elsevier
CDK8 is deregulated in multiple types of human cancer and is viewed as a therapeutic target for the treatment of the disease. Accordingly, the search for small-molecule inhibitors of …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.